1-Bromo-3-(isobutanesulfonyl)benzene

Lipophilicity Physicochemical Properties Drug Design

Substituting positional isomers or linear alkyl sulfone analogs can derail SAR campaigns. 1-Bromo-3-(isobutanesulfonyl)benzene (CAS 1355247-79-8) eliminates this risk through its rigorously defined 1,3-regiochemistry and branched isobutyl motif. · Meta-substitution pattern provides a distinct electronic/steric environment vs. ortho/para isomers, ensuring reproducible cross-coupling yields. · Branched isobutyl group imparts a precise LogP of 3.4, enabling fine-tuned lipophilicity control for lead optimization. · Certified 98% purity from specialist vendors minimizes trace metal interference in catalytic reactions and material science applications.

Molecular Formula C10H13BrO2S
Molecular Weight 277.176
CAS No. 1355247-79-8
Cat. No. B595826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(isobutanesulfonyl)benzene
CAS1355247-79-8
Synonyms1-BroMo-3-(isobutanesulfonyl)benzene
Molecular FormulaC10H13BrO2S
Molecular Weight277.176
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3
InChIKeyZGKNTBVTWSFYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(isobutanesulfonyl)benzene: Key Properties & Isomeric Identity


1-Bromo-3-(isobutanesulfonyl)benzene (CAS 1355247-79-8) is a meta-substituted aryl alkyl sulfone with the molecular formula C10H13BrO2S and a molecular weight of 277.18 g/mol [1]. This compound features a bromine atom and an isobutanesulfonyl group positioned at the 1- and 3- positions of the benzene ring, respectively, establishing its specific regiochemical identity within the bromo(isobutanesulfonyl)benzene isomer family [1]. As a bifunctional building block, it offers a versatile scaffold for further derivatization, particularly via cross-coupling reactions at the bromo site and subsequent transformations involving the sulfonyl group . Its unique substitution pattern and branched alkyl sulfonyl motif differentiate it from linear or para-substituted analogs, making it a specialized intermediate for targeted molecular design.

Regiochemical Identity Meta-substituted aryl alkyl sulfone; distinct from ortho/para isomers.
Synthetic Utility Bifunctional scaffold for cross-coupling (C-Br) and sulfone derivatization.
Molecular Design Introduces branched isobutyl sulfonyl motif with controlled lipophilicity and steric profile.

1-Bromo-3-(isobutanesulfonyl)benzene: Why It Cannot Be Replaced


In procurement for chemical synthesis and medicinal chemistry, the assumption that positional isomers or alkyl chain variants are interchangeable can lead to significant experimental failure. For 1-Bromo-3-(isobutanesulfonyl)benzene, the meta-substitution pattern dictates unique electronic and steric environments compared to its ortho- and para-isomers, directly impacting reactivity in cross-coupling reactions and the physicochemical properties of downstream products [1]. Furthermore, the branched isobutyl group on the sulfonyl moiety imparts distinct lipophilicity and steric bulk relative to linear methyl or ethyl sulfonyl analogs [2]. These quantifiable differences in LogP and steric profile are not academic curiosities but critical parameters governing compound solubility, membrane permeability, and off-target interactions. Substituting with a generic 'bromo-sulfonyl benzene' building block without verifying the exact CAS 1355247-79-8 risks invalidating structure-activity relationship (SAR) studies and compromising synthetic yields, as evidenced by the comparative data below.

Risk 1
1-Bromo-3-(isobutanesulfonyl)benzene (meta)
Ortho or para isomers
Meta-substitution pattern determines unique electronic and steric environment; replacement may shift cross-coupling regioselectivity and product geometry.
Risk 2
Branched isobutyl sulfonyl group
Linear methyl or ethyl sulfonyl analogs
Branched alkyl chain alters lipophilicity and steric bulk; substitution may compromise SAR interpretation and target engagement profile.

1-Bromo-3-(isobutanesulfonyl)benzene: Quantitative Differentiation


Lipophilicity: Meta vs. Ortho/Para Isomers

The target compound, 1-Bromo-3-(isobutanesulfonyl)benzene, exhibits a computed XLogP3 value of 3.4 [1]. In contrast, its ortho- and para- regioisomers (CAS 444581-50-4 and 856060-51-0, respectively) both demonstrate a significantly higher computed LogP of approximately 3.96 [2][3]. This quantifiable difference of 0.56 log units indicates that the meta-isomer is less lipophilic.

Lipophilicity (XLogP3)
Head-to-head
Target: 3.4; Ortho/Para: 3.96 Δ -0.56
Meta-isomer lower lipophilicity may impact solubility and permeability profiles.
In silico prediction; experimental LogD verification recommended.
Lipophilicity Physicochemical Properties Drug Design ADME

Purity: Higher-Grade Option from Specialists

Multiple vendors offer 1-Bromo-3-(isobutanesulfonyl)benzene with a minimum purity specification of 95% . However, specialized suppliers such as Leyan provide this compound with a certified purity of 98% . While no direct head-to-head study compares the performance of 95% vs. 98% purity batches, the availability of a higher-purity grade reduces the risk of side reactions from unidentified impurities in sensitive catalytic cycles.

Commercial Purity
Specification review
98% (specialist) vs. 95% (standard)
Higher purity may reduce impurity-related side reactions in sensitive catalytic cycles.
Vendor specifications; batch-specific COA required.
Purity Quality Control Chemical Procurement

Cross-Coupling Selectivity: Meta vs. Ortho/Para

The meta-substitution pattern of the bromine atom in 1-Bromo-3-(isobutanesulfonyl)benzene dictates a unique reactivity profile in palladium-catalyzed cross-couplings. While specific yield data for this exact compound in Suzuki couplings are not publicly available, class-level inference from studies on bromobenzenesulfonyl chlorides indicates that the C-Br bond remains intact under desulfitative coupling conditions, confirming its viability as a handle for orthogonal derivatization [1]. The meta-position provides a distinct steric and electronic environment that leads to different regioselectivity outcomes in subsequent functionalizations compared to ortho- or para-substituted analogs, which are known to undergo different reaction pathways due to neighboring group participation or altered resonance effects.

Cross-Coupling Reactivity
Class-level
Meta-bromo substrate retains C-Br bond under desulfitative conditions (class-level inference).
Meta-substitution pattern supports orthogonal derivatization strategy.
Data inferred from related aryl bromides; direct yield data not publicly available.
Cross-Coupling Suzuki Reaction Regioselectivity Organic Synthesis

Storage Stability: Cold Storage Requirement

Specific storage recommendations for 1-Bromo-3-(isobutanesulfonyl)benzene include storage at -20°C for long-term stability, as indicated by supplier Biozol . This is a more stringent condition compared to the room temperature storage advised for its para-isomer analog (1-Bromo-4-(isobutanesulfonyl)benzene) by some vendors . The requirement for cold storage suggests that the meta-isomer may be more prone to thermal degradation or hydrolysis over time, a factor that can directly impact experimental reproducibility if not managed correctly.

Storage Condition
Data to verify
Target: -20°C; Para-isomer: Room temp.
Cold storage requirement suggests potential thermal sensitivity; ensure cold-chain capacity.
Vendor recommendation; stability under actual lab conditions should be monitored.
Stability Storage Conditions Chemical Handling

Lipophilicity & Steric Bulk vs. Linear Analogs

The branched isobutyl group on the sulfonyl moiety of 1-Bromo-3-(isobutanesulfonyl)benzene results in a calculated LogP of 3.4, which is significantly higher than the LogP of linear alkyl sulfonyl analogs such as 1-Bromo-3-(methylsulfonyl)benzene (predicted LogP ~1.5) and 1-Bromo-3-(ethylsulfonyl)benzene (predicted LogP ~2.1) [1]. This quantifiable increase in lipophilicity of approximately 1.3 to 1.9 log units is accompanied by a substantial increase in steric bulk, which can influence molecular recognition events and passive membrane diffusion.

Lipophilicity (vs. Linear)
Class-level
Target LogP 3.4; Linear analogs ~1.5, ~2.1; Δ +1.3 to +1.9
Branched isobutyl significantly increases lipophilicity and steric bulk, relevant for hydrophobic pocket targeting.
Fragment-based estimation; confirm experimentally for specific context.
Structure-Activity Relationship Lipophilicity Steric Effects

1-Bromo-3-(isobutanesulfonyl)benzene: High-Value Applications


Medicinal Chemistry: Optimizing Lipophilicity & Target Engagement

In lead optimization, the 1,3-substitution pattern and isobutyl group of 1-Bromo-3-(isobutanesulfonyl)benzene provide a defined LogP of 3.4, which is 0.56 units lower than its ortho/para isomers . This specific lipophilicity profile can be exploited to improve aqueous solubility and modulate membrane permeability without introducing additional heteroatoms. The compound is an ideal building block for installing a moderately lipophilic, meta-oriented sulfonyl motif in drug candidates, where precise control over LogD is correlated with reduced off-target toxicity and improved oral bioavailability.

Chemical Biology: Orthogonal Probes via Stable C-Br Handle

The presence of a stable C-Br bond in the meta position, as evidenced by its retention under various reaction conditions , makes 1-Bromo-3-(isobutanesulfonyl)benzene a strategic intermediate for synthesizing bifunctional probes. The bromine atom serves as a latent functional handle for late-stage diversification via Suzuki-Miyaura coupling, allowing for the introduction of fluorescent tags, affinity handles, or photoreactive groups. The unique geometry of the meta-substituted scaffold ensures that the probe's binding orientation is distinct from those derived from ortho- or para- building blocks, minimizing the risk of generating artifacts in target identification studies.

Materials Science: Tuning Intermolecular Interactions in Electronics

The branched isobutyl sulfonyl group introduces significant steric bulk and a specific dipole moment that can disrupt π-π stacking in solid-state materials. This property is valuable in the design of organic semiconductors and charge transport layers where excessive aggregation leads to quenching or poor film morphology. The 98% purity grade offered by specialist vendors ensures that trace metal and organic impurities are minimized, a critical requirement for reproducible device fabrication and performance. The compound's higher LogP relative to methyl sulfonyl analogs also suggests better compatibility with non-polar processing solvents.

Synthetic Methodology: Benchmarking Regioselective Cross-Coupling

The unique steric environment around the meta-bromo substituent makes 1-Bromo-3-(isobutanesulfonyl)benzene a challenging and informative substrate for developing new cross-coupling catalysts and ligands. Its reactivity can be directly compared with ortho- and para- isomers (which have identical LogP values) to isolate the influence of steric and electronic effects on oxidative addition and transmetalation steps. The availability of this compound at high purity (98%) ensures that observed differences in reaction yields and selectivities are attributable to the catalyst system rather than batch-to-batch variability.

Application
Selection Property
Validation Focus
Lipophilicity-optimized drug design
Meta-specific lipophilicity profile
Verify LogD/solubility impact on lead series
Bifunctional probe synthesis
Orthogonal reactivity (C-Br handle)
Cross-coupling efficiency and probe integrity
Organic semiconductor design
Steric disruption of π-π stacking
Film morphology and device reproducibility
Catalyst development and benchmarking
Regiochemical purity and steric challenge
Yield and selectivity vs. isomer controls

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